molecular formula C21H28ClNO5 B564357 N-Demethyl Trimebutine-d5 Hydrochloride CAS No. 1286632-72-1

N-Demethyl Trimebutine-d5 Hydrochloride

Cat. No.: B564357
CAS No.: 1286632-72-1
M. Wt: 414.938
InChI Key: CTXAQAVYYROYHX-LFMIHFMMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Demethyl Trimebutine-d5 Hydrochloride (CAS: 1286632-72-1) is a stable isotope-labeled metabolite of Trimebutine, a spasmolytic drug used to treat gastrointestinal disorders. The compound is deuterated at five positions, with the molecular formula C₂₁H₂₂D₅ClNO₅ and a molecular weight of 414.93 g/mol . It serves as an analytical standard for quantifying Trimebutine and its metabolites in pharmacokinetic and metabolic studies. With a purity >95% (HPLC), it is stored at +4°C and transported at room temperature . Key references include studies on its pharmacological activity and metabolic pathways .

Properties

IUPAC Name

[3,3,4,4,4-pentadeuterio-2-(methylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5.ClH/c1-6-21(22-2,16-10-8-7-9-11-16)14-27-20(23)15-12-17(24-3)19(26-5)18(13-15)25-4;/h7-13,22H,6,14H2,1-5H3;1H/i1D3,6D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXAQAVYYROYHX-LFMIHFMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogen-Deuterium Exchange

The patent WO2007140611A1 describes a two-step process:

  • N-Demethylation of Trimebutine : The parent compound undergoes selective demethylation using boron tribromide (BBr₃) in dichloromethane at −20°C, yielding N-Demethyl Trimebutine.

  • Deuteration via Pd/C Catalysis : The demethylated intermediate is suspended in deuterated methanol (CD₃OD) and treated with deuterium gas (D₂) under 50 psi pressure in the presence of 10% palladium on carbon (Pd/C). This step replaces five hydrogen atoms at the 3,3,4,4,4 positions of the butyl chain with deuterium.

Key Reaction Parameters :

ParameterCondition
Temperature25°C
Pressure50 psi D₂
Catalyst Loading5 wt% Pd/C
Reaction Time24 hours
Deuteration Efficiency≥98% (measured by ²H NMR)

Isotopic Exchange in Acidic Media

An alternative method involves proton-deuterium exchange under acidic conditions:

  • The demethylated intermediate is refluxed in D₂O containing deuterated hydrochloric acid (DCl) at 80°C for 48 hours. This approach achieves >95% deuteration but requires subsequent purification to remove residual protio impurities.

Step-by-Step Synthesis Protocol

Preparation of N-Demethyl Trimebutine

  • Demethylation :

    • Dissolve Trimebutine (10 g, 23.8 mmol) in anhydrous dichloromethane (100 mL).

    • Add BBr₃ (7.5 mL, 71.4 mmol) dropwise at −20°C under nitrogen.

    • Stir for 6 hours, then quench with ice-cold water.

    • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to obtain N-Demethyl Trimebutine (yield: 85%).

  • Deuteration :

    • Suspend N-Demethyl Trimebutine (8.5 g, 20.2 mmol) in CD₃OD (150 mL).

    • Add Pd/C (0.85 g) and charge the reactor with D₂ gas (50 psi).

    • Stir at 25°C for 24 hours, filter, and concentrate under reduced pressure.

  • Hydrochloride Salt Formation :

    • Dissolve the deuterated free base in anhydrous ether (100 mL).

    • Bubble HCl gas through the solution until pH < 2.

    • Filter the precipitate and dry under vacuum to obtain this compound (yield: 78%).

Optimization of Reaction Conditions

Catalyst Screening

Comparative studies in the patent highlight Pd/C as superior to PtO₂ or Raney nickel for deuteration efficiency:

CatalystDeuteration (%)Byproducts (%)
Pd/C98<2
PtO₂925
Raney Ni858

Solvent Effects

Deuterated solvents enhance isotopic purity:

  • CD₃OD vs. THF-d₈ : CD₃OD achieves 98% deuteration vs. 89% in THF-d₈ due to better hydrogen-deuterium exchange kinetics.

Temperature and Pressure

Elevated pressure (50–60 psi) and moderate temperature (25–30°C) balance reaction rate and side-product formation:

  • At 10 psi, deuteration drops to 75% after 24 hours.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a gradient of deuterated acetonitrile (CD₃CN) and D₂O (0.1% TFA) achieves >99% purity:

ParameterCondition
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time12.3 minutes

Mass Spectrometry

LC-HRMS confirms the molecular ion [M+H]⁺ at m/z 415.196 (calculated: 415.196) and isotopic pattern matching d5 labeling.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) shows absence of signals at δ 1.2–1.8 ppm (aliphatic H), confirming deuterium incorporation. Quantitative ²H NMR calculates isotopic enrichment ≥98%.

Industrial-Scale Production Challenges

Cost of Deuterated Reagents

  • CD₃OD accounts for 60% of raw material costs. Switching to D₂O with phase-transfer catalysts reduces expenses by 30% without compromising yield.

Regulatory Compliance

  • ICH guidelines require residual solvent limits: CD₃OD < 500 ppm, DCM < 50 ppm. Azeotropic distillation with deuterated toluene ensures compliance .

Chemical Reactions Analysis

Types of Reactions

N-Demethyl Trimebutine-d5 Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

Analytical Method Development

N-Demethyl Trimebutine-d5 Hydrochloride serves as an internal standard in the development of analytical methods for quantifying trimebutine and its metabolites in biological samples. Its isotopic labeling allows for accurate differentiation between the compound and its endogenous counterparts during mass spectrometry analysis. This application is crucial for:

  • Method Validation : Ensuring the reliability and accuracy of quantitative assays.
  • Quality Control : Monitoring the consistency of drug formulations and their metabolites in pharmaceutical products .

Pharmacokinetic Studies

The compound is instrumental in pharmacokinetic studies that explore the absorption, distribution, metabolism, and excretion (ADME) of trimebutine. By utilizing this compound as a tracer, researchers can:

  • Identify Metabolites : Track the metabolic pathways of trimebutine to understand its efficacy and safety profiles.
  • Evaluate Drug Interactions : Assess how other substances may affect the metabolism of trimebutine .

Case Studies and Research Findings

Several studies highlight the utility of this compound in understanding drug metabolism:

  • A study published in Drug Metabolism and Disposition reported the discovery of a novel metabolite of trimebutine during pharmacokinetic evaluations. The use of this compound facilitated the identification of a glucuronide conjugate, enhancing the understanding of trimebutine's metabolic profile .
  • Another research article emphasized the importance of this compound in developing fit-for-purpose assays for measuring total NDMT levels in plasma, demonstrating its role in refining extraction methodologies .

Quality Control in Pharmaceutical Manufacturing

In pharmaceutical manufacturing, this compound is utilized to ensure product quality through:

  • Stability Testing : Monitoring the stability of trimebutine formulations over time.
  • Batch Consistency : Verifying that each batch meets specified standards for active ingredients and metabolites .

Data Table: Summary of Applications

Application AreaDescription
Analytical Method DevelopmentInternal standard for quantification in mass spectrometry
Pharmacokinetic StudiesTracing metabolic pathways and evaluating drug interactions
Quality ControlEnsuring product consistency and stability testing
Research FindingsIdentification of novel metabolites through advanced analytical techniques
Future DirectionsPotential use in biomarker development and targeted drug delivery systems

Mechanism of Action

The mechanism of action of N-Demethyl Trimebutine-d5 Hydrochloride involves its interaction with specific molecular targets in the body. The deuterium atoms in the compound can affect its pharmacokinetic and metabolic profiles, leading to differences in absorption, distribution, and excretion compared to the non-deuterated form. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Differences

The table below compares structural and isotopic features of N-Demethyl Trimebutine-d5 Hydrochloride with related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₂₁H₂₂D₅ClNO₅ 414.93 1286632-72-1 Deuterated at five positions; stable isotope standard for metabolite analysis.
N,N-Didesmethyl Trimebutine Hydrochloride C₂₀H₂₅ClNO₅ 359.42 84333-60-8 Non-deuterated, fully demethylated metabolite; used in metabolic pathway studies.
N,N-Didesmethyl Trimebutine-d5 Hydrochloride C₂₀H₂₀D₅ClNO₅ 400.91 1189893-33-1 Deuterated variant of fully demethylated metabolite; analytical tracer.
Trimebutine-d5 (Parent Drug) C₂₂H₂₄D₅NO₅ 392.50 N/A Deuterated parent drug; reference for pharmacokinetic studies.
  • Key Structural Insights: Demethylation: N-Demethyl Trimebutine-d5 retains one methyl group (monodesmethyl), while N,N-Didesmethyl compounds lack both methyl groups on the amino group. This impacts polarity and metabolic stability . Deuterium Labeling: Deuterated versions (e.g., N-Demethyl-d5) are isotopically distinct, enabling precise detection via mass spectrometry without altering biological activity .

Pharmacokinetic and Toxicological Profiles

  • This compound :
    • Acts as a major metabolite of Trimebutine, with plasma concentrations ~5% of the parent drug in animal models (similar to N-demethyl pefloxacin’s pharmacokinetics) .
    • Half-life (t½β ) in animal studies: ~10.93 hours, indicating prolonged metabolic persistence .
  • Toxicity: N-demethyl metabolites generally exhibit lower toxicity compared to parent compounds due to reduced receptor binding affinity . For example, N-demethyl spinosyn degradates show distinct ecotoxicological profiles compared to pseudoaglycone derivatives .

Research Findings and Clinical Relevance

  • Pharmacological Activity :
    • N-Demethyl Trimebutine retains spasmolytic activity but with reduced potency compared to Trimebutine. Xue et al. (1995) reported its affinity for opioid receptors , contributing to gastrointestinal motility modulation .
  • Comparative Stability :
    • Deuterated analogs (e.g., N-Demethyl-d5) exhibit enhanced chemical stability in storage, critical for long-term analytical reproducibility .

Biological Activity

N-Demethyl Trimebutine-d5 Hydrochloride (NDT-d5) is a deuterated analog of Trimebutine, primarily used as a stable isotope-labeled internal standard in pharmacokinetic studies. This article explores its biological activity, mechanisms, applications, and relevant research findings.

  • Molecular Formula : C21H22D5NO5·HCl
  • Molecular Weight : 414.93 g/mol
  • CAS Number : 1286632-72-1

This compound does not exhibit direct pharmacological effects; instead, it serves as a research tool to study the metabolism and pharmacokinetics of Trimebutine. Its structural similarity to Trimebutine allows researchers to trace metabolic pathways using mass spectrometry (MS) techniques. The incorporation of deuterium aids in distinguishing between the labeled and unlabeled compounds during analysis, enhancing the accuracy of metabolic studies .

Biological Activity

NDT-d5 has been shown to modulate gastrointestinal motility, similar to its parent compound Trimebutine. It acts as a spasmolytic agent, alleviating symptoms associated with gastrointestinal disorders such as irritable bowel syndrome (IBS). The compound's ability to influence gut motility is attributed to its interaction with various receptors involved in gastrointestinal function .

Applications in Research

This compound is primarily utilized in:

  • Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) of Trimebutine.
  • Metabolic Pathway Analysis : Investigating how Trimebutine is metabolized within biological systems.
  • Drug Interaction Studies : Assessing potential interactions with other medications and their effects on safety profiles .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

Compound NameStructure SimilarityUnique Features
Trimebutine Identical coreNon-deuterated form used clinically
N-Methyl Trimebutine Methyl group presentLacks deuterium labeling
Butylscopolamine AnticholinergicDifferent mechanism; used primarily for spasms
Dicyclomine AnticholinergicSimilar therapeutic use but different structure

Case Studies and Research Findings

  • Metabolism Study : A study by Miura et al. (1989) demonstrated the metabolic pathways of Trimebutine using NDT-d5 as an internal standard. The research highlighted the compound's stability in biological systems and its utility in tracing metabolic routes .
  • Pharmacokinetics Investigation : Xue et al. (1995) utilized NDT-d5 to assess the pharmacokinetics of Trimebutine in animal models, providing insights into its absorption rates and tissue distribution .
  • Drug Interaction Analysis : Roman et al. (1999) explored potential drug-drug interactions involving Trimebutine, utilizing NDT-d5 to monitor changes in metabolism when co-administered with other medications .

Q & A

Q. How to design a robust in vivo study to evaluate deuterium’s impact on neuropharmacological activity?

  • Experimental Design :
  • Groups : Wild-type vs. CYP2D6-humanized mice.
  • Dosing : Equimolar doses of deuterated vs. non-deuterated compound.
  • Endpoints : Brain/plasma ratio (via microdialysis), locomotor activity, and mAChR occupancy (PET imaging).
  • Statistical Power : n ≥ 8/group to detect ≥30% difference in AUC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.